3-(4-fluoro-3-methylphenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide
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Overview
Description
The description of a chemical compound includes its IUPAC name, common names, and structural formula. It also includes its CAS number, which is a unique identifier for chemical substances.
Synthesis Analysis
The synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the starting materials, reagents, and conditions for the reaction.Molecular Structure Analysis
The molecular structure analysis involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves understanding the chemical reactions that the compound can undergo. This includes its reactivity with different reagents and under different conditions.Physical And Chemical Properties Analysis
This involves understanding the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Neurokinin-1 Receptor Antagonism
Research has demonstrated the utility of structurally related compounds in acting as neurokinin-1 (NK1) receptor antagonists. These compounds show promise in preclinical tests relevant to clinical efficacy in conditions like emesis and depression, highlighting their potential in therapeutic applications. The development of water-soluble, orally active variants suitable for both intravenous and oral administration marks a significant advancement in this area (Harrison et al., 2001).
Chemosensory Applications
The compound's structural framework has been utilized to create selective chemosensors for metal ions, exemplified by the synthesis of a pyrrolidine constrained bipyridyl-dansyl conjugate via click chemistry. This fluoroionophore acts as a selective ratiometric and colorimetric chemosensor for Al(3+), based on internal charge transfer (ICT) mechanisms, illustrating the compound's applicability in sensing and detection technologies (Maity & Govindaraju, 2010).
Antioxidant and Anticancer Activity
Derivatives of structurally related compounds have been synthesized and evaluated for their antioxidant and anticancer activities. These derivatives have shown significant potential, with some exhibiting antioxidant activity superior to known antioxidants like ascorbic acid. Their cytotoxicity against various cancer cell lines, including glioblastoma and breast cancer cells, underscores their potential in oncological research and treatment development (Tumosienė et al., 2020).
TRPV1 Antagonism
The compound's analogs have been investigated as TRPV1 antagonists, showing high potency and selectivity. These studies contribute to understanding the structure-activity relationships essential for developing new analgesics and treatments for neuropathic pain, highlighting the compound's relevance in pain management research (Ryu et al., 2014).
Safety And Hazards
This involves understanding the safety and hazards associated with the compound. This includes its toxicity, flammability, and environmental impact.
Future Directions
Future directions could involve potential applications of the compound, such as its use in medicine, industry, or research. It could also involve potential modifications to its structure to improve its properties.
properties
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O/c1-13-9-14(4-6-17(13)19)5-7-18(25)21-10-15-12-24(23-22-15)16-3-2-8-20-11-16/h2-4,6,8-9,11-12H,5,7,10H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOJZNVUXPEDBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)NCC2=CN(N=N2)C3=CN=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluoro-3-methylphenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide |
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